molecular formula C13H16N2O5 B117811 [2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester CAS No. 155301-81-8

[2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B117811
CAS No.: 155301-81-8
M. Wt: 280.28 g/mol
InChI Key: WCTOXZGDPMJWSP-UHFFFAOYSA-N
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Description

[2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is an organic compound with the molecular formula C11H14N2O4 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a nitrophenyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield tert-Butyl (2-(2-aminophenyl)-2-oxoethyl)carbamate, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

[2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate linkage can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of both a nitrophenyl group and an oxoethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

[2-(2-Nitro-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is an organic compound with the molecular formula C13H16N2O4. It is a derivative of carbamic acid and features a nitrophenyl group, which is significant for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-nitrobenzoyl chloride under basic conditions, often using triethylamine or pyridine as a base. The reaction is purified through recrystallization or column chromatography to yield the final product .

The biological activity of this compound is primarily attributed to its nitrophenyl group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, influencing various biochemical pathways. The carbamate linkage also plays a role in modulating the compound's activity by participating in enzymatic reactions .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. Research indicates that compounds in this class can inhibit the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, they were found to be less potent compared to established treatments like tamoxifen and olaparib .

A comparative study evaluated the efficacy of several derivatives, including this compound, against nonmalignant MCF-10A breast cells. The results showed that while these compounds suppressed cancer cell growth, they exhibited greater toxicity towards nonmalignant cells than previously identified leads, suggesting a need for further optimization .

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic window. For example, one study noted moderate exposure to brain tissue with a half-life of 0.74 hours, indicating potential for central nervous system targeting .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaKey Biological Activity
tert-Butyl (2-nitrophenyl)carbamateC13H18N2O4Anticancer activity; less potent than leads
tert-Butyl (2-amino-phenyl)-carbamateC13H18N2O3Potential neuroprotective effects
tert-Butyl (2-cyanoethyl)carbamateC12H16N2O3Antiviral properties

This table highlights that while this compound shows promise in anticancer applications, other derivatives may offer different therapeutic benefits.

Properties

IUPAC Name

tert-butyl N-[2-(2-nitrophenyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-6-4-5-7-10(9)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOXZGDPMJWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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